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Compound of Interest

5-Bromo-1-chloro-2, 3-
Compound Name:
difluorobenzene

Cat. No.: B1523938

An In-depth Technical Guide to the Physical Properties and Synthetic Context of 5-Bromo-1-
chloro-2,3-difluorobenzene

This guide provides a comprehensive analysis of 5-Bromo-1-chloro-2,3-difluorobenzene, a
halogenated aromatic compound of significant interest to professionals in chemical research
and development. Recognizing the limited availability of direct experimental data for this
specific molecule, this document synthesizes available computed data with field-proven
experimental findings for its close structural isomers. This approach offers researchers a
valuable, context-rich resource for anticipating the compound's behavior and developing robust
handling and synthesis protocols.

Core Compound Identification and Significance

5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1) is a polysubstituted
benzene derivative.[1][2][3] Its structure, featuring four different halogen substituents, makes it
a highly versatile building block in synthetic organic chemistry. The distinct reactivity of the
bromo, chloro, and fluoro groups allows for regioselective functionalization through various
cross-coupling reactions, making it a valuable intermediate in the synthesis of complex
molecules for the pharmaceutical and agrochemical industries.[4]

The strategic placement of fluorine atoms is particularly relevant in drug development, as
fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and
binding affinity.
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Physicochemical Properties: A Data-Driven
Perspective

Direct experimental data on the primary physical properties of 5-Bromo-1-chloro-2,3-
difluorobenzene is not widely published. Therefore, we present a combination of computed
data for the target compound and experimental data from a structurally similar isomer to
provide a reliable frame of reference for laboratory work.

Properties of 5-Bromo-1-chloro-2,3-difluorobenzene

The following table summarizes the fundamental molecular and computationally predicted
properties for the target compound. These values are derived from established chemical
databases and predictive algorithms, serving as essential baseline information for researchers.

Property Value Source
CAS Number 1060813-07-1 [21[3]
Molecular Formula CeH2BrCIF2 [1112]
Molecular Weight 227.43 g/mol [1][2]
Exact Mass 225.89965 Da [11[2]
Boiling Point 192.3 + 35.0 °C (Predicted) [1]
XLogP3 3.4 (Predicted) [2]
Hydrogen Bond Donors 0 (Computed) [2]
Hydrogen Bond Acceptors 0 (Computed) [2]

Comparative Analysis with a Structural Isomer

To provide insight into expected experimental values, the table below lists the properties of the
isomer 2-Bromo-5-chloro-1,3-difluorobenzene. This data is crucial for estimating properties like
boiling point and density, as isomers with similar substitution patterns often exhibit comparable
physical characteristics.
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Value (Isomer: 2-Bromo-5-
Property chloro-1,3- Source
difluorobenzene)

CAS Number 883546-16-5 [5]
Colorless to light yellow crystal

Appearance o [6]
or liquid

Melting Point -33°C [6]

Boiling Point 130 - 140 °C [6]

Density 1.76 g/cm3 [6]

Soluble in organic solvents
Solubility (ether, methanol, [6]

dichloromethane)

Predicted Spectroscopic Characteristics

While experimental spectra for 5-Bromo-1-chloro-2,3-difluorobenzene are not readily
available, its structure allows for the confident prediction of key features in NMR and Mass
Spectrometry, which are vital for reaction monitoring and structural confirmation.

'H NMR: The spectrum is expected to show two distinct multiplets in the aromatic region
(approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling
patterns will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

o 19F NMR: Two signals are anticipated, one for each fluorine atom. These signals will likely
appear as complex multiplets due to fluorine-fluorine (F-F) and proton-fluorine (H-F)
coupling.

e 13C NMR: Six signals are expected for the aromatic carbons. Carbons bonded to fluorine will
exhibit large one-bond C-F coupling constants, a characteristic feature that aids in
assignment.

o Mass Spectrometry: The mass spectrum will display a distinctive isotopic pattern for the
molecular ion due to the presence of both bromine (*°Br/81Br = 1:1 ratio) and chlorine (3>Cl/
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37Cl = 3:1 ratio). This unique signature is a powerful tool for confirming the compound's
elemental composition.

Safety, Handling, and Laboratory Protocols

No specific Safety Data Sheet (SDS) for CAS 1060813-07-1 is publicly available. Therefore, a
conservative approach to handling is mandated, adopting the hazard profile of its well-
documented isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene.[5][7]

Known Hazards of Structural Isomers:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE)

A self-validating system of protection is critical when handling compounds with incomplete
hazard data.

o Eye/Face Protection: Wear chemical safety goggles and a face shield.

o Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab
coat and ensure no skin is exposed.

o Respiratory Protection: Use only in a well-ventilated fume hood. If the risk of inhalation is
high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Workflow

The following workflow ensures a systematic and safe approach to managing this chemical in a
laboratory setting.
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Safe Handling Workflow for Halogenated Intermediates.
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Synthesis Methodology: An Analogous Approach

While a specific, published synthesis for 5-Bromo-1-chloro-2,3-difluorobenzene was not
identified, the synthesis of structurally analogous compounds is well-documented in patent
literature. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable
and scalable pathway. The following protocol for the synthesis of 5-bromo-1,3-dichloro-2-
fluorobenzene from a substituted aniline precursor illustrates the key chemical principles and
experimental considerations that would be directly applicable.[8][9]

Representative Experimental Protocol: Sandmeyer
Reaction

This two-stage process first involves the conversion of an aromatic amine to a diazonium salt,
which is then displaced by a halogen using a copper(l) salt catalyst.

Stage 1: Diazotization of the Aniline Precursor

e Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and
addition funnel is charged with the aniline precursor (e.g., 3,5-dichloro-4-fluoroaniline, 1
equivalent) and an aqueous solution of a strong acid (e.g., hydrobromic acid or sulfuric acid).

[9]

o Causality: The strong acid protonates the aniline, making it soluble and activating it for
diazotization. Using HBr can also serve as the bromide source for the subsequent step.

e Cooling: The mixture is cooled to 0-5 °C in an ice-salt bath.

o Causality: Diazonium salts are thermally unstable and can decompose violently.
Maintaining a low temperature is the most critical parameter for safety and yield.

« Nitrite Addition: A solution of sodium nitrite (NaNOz, ~1.1 equivalents) in water is added
dropwise, keeping the internal temperature below 5 °C.

o Causality: Sodium nitrite is the diazotizing agent, converting the primary amine into the
diazonium salt (Ar-N27*). Slow addition is crucial to control the exothermic reaction and
prevent localized heating.
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» Reaction Monitoring: The reaction is stirred at 0-5 °C for 30-60 minutes. The presence of
excess nitrous acid can be checked with starch-iodide paper (turns blue).

Stage 2: Sandmeyer Halogen Displacement

o Catalyst Preparation: In a separate reactor, a solution of cuprous bromide (CuBr, catalytic to
stoichiometric amounts) is prepared in aqueous hydrobromic acid.[9]

o Causality: The copper(l) salt is the catalyst that facilitates the single-electron transfer
mechanism required to displace the dinitrogen gas and install the bromide.

e Diazonium Salt Addition: The cold diazonium salt solution from Stage 1 is added slowly to
the copper(l) bromide solution. The temperature is often allowed to rise but is carefully
controlled. Vigorous nitrogen gas evolution is observed.

o Causality: This is the core displacement step. The rate of addition must be controlled to
manage the rate of Nz evolution and any exotherm.

» Workup: After the addition is complete, the reaction is stirred until gas evolution ceases. The
mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or
dichloromethane). The organic layer is washed with aqueous base (e.g., NaHCO3) to remove
excess acid, washed with brine, dried over anhydrous magnesium sulfate, and concentrated
under reduced pressure.

 Purification: The crude product is purified by vacuum distillation or column chromatography
to yield the final halogenated benzene.

Synthesis Workflow Diagram
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General Workflow for Sandmeyer Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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